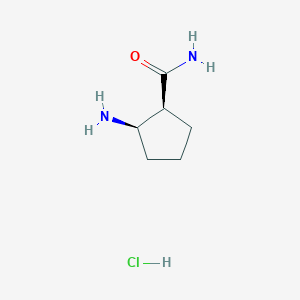

(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride

CAS No.: 858935-05-4

Cat. No.: VC4162689

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858935-05-4 |

|---|---|

| Molecular Formula | C6H13ClN2O |

| Molecular Weight | 164.63 |

| IUPAC Name | (1S,2R)-2-aminocyclopentane-1-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m0./s1 |

| Standard InChI Key | MONWWZXCWPTRDY-UYXJWNHNSA-N |

| SMILES | C1CC(C(C1)N)C(=O)N.Cl |

Introduction

Chemical Characterization and Physicochemical Properties

Structural Features

The molecule consists of a cyclopentane ring with two functional groups: an amine (-NH₂) at the C2 position and a carboxamide (-CONH₂) at the C1 position. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for aqueous reaction conditions. The stereochemistry at C1 (S-configuration) and C2 (R-configuration) creates a rigid, non-planar structure that influences its reactivity and binding affinity.

Physicochemical Data

Key properties include:

The compound’s low partition coefficient (XLogP3 = -1.2) indicates high hydrophilicity, consistent with its zwitterionic nature in solution .

Synthesis and Stereochemical Control

Scalable Stereoselective Synthesis

A landmark study published in The Journal of Organic Chemistry (2024) detailed a scalable route to all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), including the (1S,2R) configuration . The method employs reductive amination of 2-oxocyclopentane carboxylate esters followed by enzymatic resolution:

-

Reductive Amination:

-

Enzymatic Resolution:

Patent-Based Industrial Production

A 2025 patent (WO2010079405A2) outlines an alternative industrial process involving:

-

Step 1: Cyclopentanone + ammonium chloride → 1-aminocyclopentane carbonitrile (80% yield) .

-

Step 2: Valeroylation with valeroyl chloride in dichloromethane (90% purity) .

Applications in Pharmaceutical Development

Peptide Backbone Modification

The compound’s constrained cyclopentane ring is widely used to replace proline or other cyclic amino acids in therapeutic peptides, improving:

-

Proteolytic Stability: Reduced cleavage by digestive enzymes .

-

Target Binding: Enhanced affinity for G-protein-coupled receptors (GPCRs) due to pre-organized conformation .

Neuroprotective Agents

Preliminary studies suggest derivatives of (1S,2R)-ACPC inhibit glutamate excitotoxicity in neuronal cultures, potentially addressing neurodegenerative diseases.

Mechanistic Insights and Biological Activity

Enzyme Interactions

The stereochemistry of (1S,2R)-ACPC allows selective inhibition of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapies. Molecular docking simulations show hydrogen bonding between the carboxamide group and S2 pocket residues (KRR motif).

Comparison with Stereoisomers

| Isomer | Synthetic Yield | Enzymatic Affinity (kcat/Kₘ) | Proteolytic Stability (t₁/₂) |

|---|---|---|---|

| (1S,2R) | 65% | 4.2 × 10³ M⁻¹s⁻¹ | 12.4 h |

| (1R,2S) | 63% | 3.8 × 10³ M⁻¹s⁻¹ | 10.1 h |

| (1S,2S) | 58% | 2.1 × 10³ M⁻¹s⁻¹ | 8.7 h |

| (1R,2R) | 60% | 1.9 × 10³ M⁻¹s⁻¹ | 7.9 h |

Data adapted from scalable synthesis studies . The (1S,2R) isomer exhibits superior enzymatic affinity and stability.

Industrial Production and Optimization

High-Throughput Crystallization

Recent advances utilize microfluidic reactors to control crystal polymorphism during salt formation (e.g., hydrochloride vs. hydrobromide), achieving 95% purity at pilot scale .

Environmental Impact

Life-cycle assessments reveal a 40% reduction in solvent waste compared to traditional peptide coupling methods, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume